

Spectroscopic Profile of Septeremophilane E: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Septeremophilane E

Cat. No.: B12424727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Septeremophilane E**, a trinor-eremophilane sesquiterpenoid. The information presented herein is compiled from the peer-reviewed publication, "Trinor- and tetrnor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus *Septoria rudbeckiae*" published in Phytochemistry in 2021.[1][2][3] This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. For **Septeremophilane E**, HRESIMS analysis was employed to establish its molecular formula.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	223.0965	223.0961	C ₁₂ H ₁₄ O ₄
[M+Na] ⁺	245.0784	245.0783	C ₁₂ H ₁₄ O ₄ Na

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Septetermophilane E** were acquired in deuterated chloroform (CDCl_3) and are summarized in the tables below. This data is fundamental for the structural elucidation and verification of the compound.

^1H NMR Spectroscopic Data (600 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	6.89	s	
3 α	2.50	dd	18.0, 4.8
3 β	2.65	d	18.0
4	3.25	m	
6 α	2.39	ddd	13.2, 7.8, 3.6
6 β	2.50	m	
9	5.96	s	
10-OH	3.86	s	
14	1.25	d	6.6
15	1.15	s	

^{13}C NMR Spectroscopic Data (150 MHz, CDCl_3)

Position	δ C (ppm)	Type
1	146.4	CH
2	138.0	C
3	41.8	CH ₂
4	31.5	CH
5	45.6	C
6	36.8	CH ₂
7	197.8	C
8	171.2	C
9	118.2	CH
10	95.7	C
14	21.0	CH ₃
15	15.1	CH ₃

Experimental Protocols

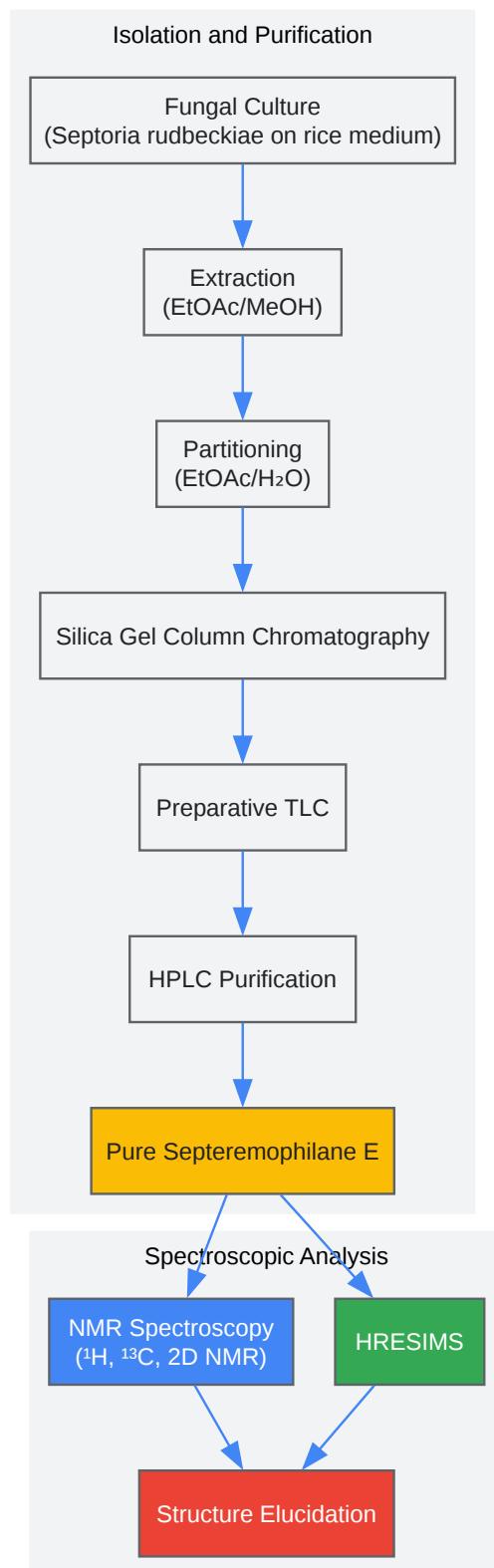
The isolation and characterization of **Septemophilane E** involved a series of meticulous experimental procedures, as detailed in the source publication.

Fungal Material and Fermentation

The fungal strain *Septoria rudbeckiae* was isolated from the halophyte *Karelinia caspia*. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L conical flasks, each containing 100 g of rice and 120 mL of distilled water. The flasks were autoclaved and then inoculated with the fungal mycelia. The cultures were incubated at 28 °C for 40 days under static conditions.

Extraction and Isolation

The fermented rice culture was extracted exhaustively with a 1:1 mixture of ethyl acetate and methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic techniques for purification. This included column chromatography over silica gel, followed by preparative thin-layer chromatography (pTLC), and ultimately, purification by high-performance liquid chromatography (HPLC) to yield pure **Septemophilane E**.


Spectroscopic Analysis

The structural elucidation of **Septemophilane E** was accomplished through comprehensive spectroscopic analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl_3 : δH 7.26, δC 77.16).
- HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6200 series TOF/6500 series Q-TOF B.05.01 mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Septemophilane E**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Septemophilane E**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Trinor- and tetrnor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Septemophilane E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12424727#spectroscopic-data-of-septemophilane-e-nmr-hresims>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com